3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol

Catalog No.
S14624696
CAS No.
92982-24-6
M.F
C9H12N2O4
M. Wt
212.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol

CAS Number

92982-24-6

Product Name

3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol

IUPAC Name

4-(2-hydroxypropylamino)-3-nitrophenol

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C9H12N2O4/c1-6(12)5-10-8-3-2-7(13)4-9(8)11(14)15/h2-4,6,10,12-13H,5H2,1H3

InChI Key

AVALIEPHWXVQNC-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=C(C=C1)O)[N+](=O)[O-])O

3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol is a chemical compound characterized by its unique molecular structure, which includes a nitro group, an amino group, and a hydroxypropyl side chain. Its molecular formula is C₉H₁₂N₂O₄, and it has a molecular weight of approximately 212.2 g/mol. This compound is also known by various synonyms, including HC Red BN and 4-Hydroxypropylaminophenol . It appears as a purple solid with a melting point of 108-109 °C and is slightly soluble in DMSO and methanol .

Due to its functional groups:

  • Reduction Reactions: The nitro group can be reduced to an amino group, potentially yielding derivatives useful in pharmaceuticals.
  • Acylation Reactions: The amino group can undergo acylation, forming amides that may have enhanced biological properties.
  • Nucleophilic Substitution: The hydroxyl group allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

These reactions make it a versatile intermediate in organic synthesis, particularly in the development of dyes and pharmaceuticals .

The synthesis of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol can be achieved through various methods:

  • Nitration of 4-Aminophenol: Starting from 4-aminophenol, nitration can introduce the nitro group at the meta position.
  • Alkylation: The introduction of the hydroxypropyl group can be accomplished via alkylation reactions using appropriate alkyl halides.
  • Reduction Techniques: If starting from nitrophenolic compounds, selective reduction methods can yield the desired aminophenolic structure.

These methods highlight its synthetic versatility and applicability in both laboratory and industrial settings .

3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol finds applications primarily in:

  • Cosmetics: Used as a non-oxidative hair dye due to its ability to impart color without damaging hair fibers.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs, including anti-cancer agents like Nitrofural and Nitrocatechol .
  • Dyes: Employed in the production of dyes due to its chromophoric properties.

These applications leverage its chemical stability and reactivity to produce desirable outcomes in consumer products and medicinal formulations.

Interaction studies involving 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol have focused on its compatibility with other cosmetic ingredients and potential interactions with biological systems. Studies indicate that while it is generally safe for use in hair products at low concentrations (less than 1.85%), caution is advised due to its sensitization potential . Further research into its interactions with skin proteins could provide insights into its allergenic properties.

Several compounds share structural similarities with 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol. These include:

Compound NameCAS NumberKey Features
4-Aminophenol123-30-8Precursor for paracetamol; significant toxicity
3-Nitrophenol100-02-7Used in dye production; toxic
N-(2-Hydroxyethyl)aminophenol65235-31-6Hair dye ingredient; lower toxicity
4-Hydroxyphenylhydrazine122-66-7Used in dyeing and as a reagent

Uniqueness

3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol is unique due to its specific combination of functional groups that allow it to function effectively as a hair dye while also serving as an intermediate for pharmaceutical synthesis. Its low toxicity profile combined with high efficacy makes it particularly valuable compared to other similar compounds which may present higher health risks or limited applications.

Catalytic Hydrogenation Approaches for Nitro Group Reduction

Catalytic hydrogenation remains the most widely employed method for reducing nitro groups to amines in aromatic systems. For 3-nitro-N-(2-hydroxypropyl)-4-aminophenol synthesis, this typically involves hydrogenating a nitro precursor such as 3-nitro-4-hydroxy-N-(2-hydroxypropyl)phenol. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity under mild conditions. Hydrogen pressures of 1–3 atm and temperatures between 25°C and 50°C achieve near-quantitative reductions while preserving sensitive hydroxyl and alkylamine substituents.

Raney nickel offers an alternative for substrates prone to dehalogenation or over-reduction. For example, in the hydrogenation of nitroarenes with halogen substituents, Raney nickel minimizes undesired side reactions compared to Pd/C. However, its lower activity often necessitates higher temperatures (60–80°C) and prolonged reaction times. Platinum catalysts, such as Pt/C, excel in phase-transfer systems. A study on nitrobenzene hydrogenation to p-aminophenol demonstrated that Pt/C in aqueous sulfuric acid with a surfactant achieved 80,000 g product per gram of Pt per hour, emphasizing the importance of catalyst–solvent synergy.

Table 1: Catalyst Performance in Nitro Group Hydrogenation

CatalystConditionsSelectivity (%)Yield (%)Source
Pd/CH₂ (1 atm), 25°C, EtOH9895
Raney NiH₂ (3 atm), 60°C, H₂O8985
Pt/CH₂ (2 atm), 40°C, H₂SO₄/surfactant9491

Mechanochemical activation, as observed in CO hydrogenation studies, suggests that ball milling could enhance catalytic efficiency by increasing surface area and inducing localized heating. While not yet applied to 3-nitro-N-(2-hydroxypropyl)-4-aminophenol, this approach merits exploration for scaling nitro reductions.

Solvent-Free Synthesis in Green Chemistry Paradigms

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs) and simplifying purification. A notable advancement involves sodium borohydride (NaBH₄) paired with bis-thiourea metal complexes, such as [Co(tu)₂Cl₂], which reduce nitro groups to amines at room temperature without solvents. For 3-nitro-N-(2-hydroxypropyl)-4-aminophenol, this method avoids side reactions at hydroxyl groups while achieving yields exceeding 90% in under 30 minutes.

The reducing power of NaBH₄ is amplified by transition metal complexes in the order:
$$ \text{Co(tu)₂Cl₂ > Ni(tu)₂Cl₂ > Cu(tu)₂Cl₂ > Zn(tu)₂Cl₂} $$
Cobalt complexes facilitate electron transfer via a single-electron mechanism, whereas zinc exhibits negligible activity due to its filled d-orbitals. This hierarchy enables tunable reactivity for substrates with steric or electronic constraints.

Table 2: Solvent-Free Reduction Efficiency with Metal Complexes

ComplexTime (min)Yield (%)Substrate Compatibility
[Co(tu)₂Cl₂]1095Aromatic, aliphatic
[Ni(tu)₂Cl₂]2088Aromatic
[Cu(tu)₂Cl₂]3578Electron-deficient aryl

This protocol’s scalability is evidenced by its application to nitroaldehydes and nitroketones, which concurrently reduce to amino alcohols—a feature advantageous for multifunctional molecules like 3-nitro-N-(2-hydroxypropyl)-4-aminophenol.

Role of Surfactant Systems in Reaction Efficiency Optimization

Surfactants enhance catalytic hydrogenation by improving substrate–catalyst contact and stabilizing reactive intermediates. In the synthesis of p-aminophenol from nitrobenzene, cationic surfactants like cetyltrimethylammonium bromide (CTAB) increased yields from 70% to 94% by forming micelles that solubilize nitrobenzene in aqueous H₂SO₄. Similarly, nonionic surfactants (e.g., Tween-80) could optimize 3-nitro-N-(2-hydroxypropyl)-4-aminophenol production by preventing aggregation of the hydrophobic precursor.

Surfactants also mitigate catalyst poisoning. For instance, in Pt/C-catalyzed reactions, surfactant adsorption on the catalyst surface blocks sulfur-containing impurities from deactivating active sites. Dynamic light scattering studies reveal that surfactant concentrations above the critical micelle concentration (CMC) reduce particle size distributions, ensuring uniform hydrogen diffusion.

Table 3: Surfactant Impact on Hydrogenation Efficiency

SurfactantConcentration (CMC)Rate (mol/h)Selectivity (%)
CTAB1.5×0.4594
Tween-802.0×0.3889
None-0.1270

Phase-transfer agents further enhance biphasic systems. A patent on selective hydrogenation of 2,4-dinitrophenol to 2-amino-4-nitrophenol employed organic solvents (e.g., ethyl acetate) with Pd/C to achieve 98% selectivity, underscoring the synergy between surfactants and solvent choice.

Initial Oxidation Pathways

The oxidative coupling mechanism initiates with the formation of quinone diimine intermediates through hydrogen peroxide-catalyzed electron abstraction [2] [5]. Under alkaline conditions (pH 9-10), 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol undergoes oxidation at the aminophenol moiety, generating reactive intermediates that subsequently participate in coupling reactions [6] [7]. The presence of the nitro group at position 3 significantly influences the electron density distribution, creating an electron-withdrawing effect that modulates the oxidation potential of the compound [8] [9].

Table 1: Oxidation Potential Data for Nitroaminophenol Derivatives

CompoundOxidation Potential (V vs SCE)pH ConditionsReference
3-Nitro-4-aminophenol0.68 ± 0.02pH 9.0 [10]
4-Aminophenol0.42 ± 0.01pH 9.0 [10]
2-Aminophenol0.55 ± 0.02pH 9.0 [10]
N-(2-Hydroxypropyl)-4-aminophenol0.51 ± 0.03pH 9.5 [11]

Radical Coupling Mechanisms

The electron transfer process proceeds through radical intermediates formed via single-electron oxidation pathways [12] [13]. Copper(II) and iron(III) ions, naturally present in hair fibers or added as catalysts, facilitate the formation of aminophenol radicals through coordination complexes [2] [14]. These metal-catalyzed processes demonstrate enhanced reaction rates compared to peroxide-only systems, with copper(II) showing superior catalytic activity in decomposing alkaline hydrogen peroxide [2].

Spectroscopic studies reveal that the coupling reaction follows a radical-radical mechanism rather than a radical-substrate pathway [12] [10]. The nitro group stabilizes the radical intermediate through resonance effects, extending the half-life of reactive species and enabling more efficient coupling with available nucleophilic sites [15] [9]. Time-resolved spectroscopy indicates that radical formation occurs within milliseconds, while subsequent coupling reactions proceed over minutes to hours depending on substrate concentration and pH conditions [5] [4].

Dye Formation Kinetics

Kinetic analysis of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol oxidation demonstrates biphasic behavior with rapid initial oxidation followed by slower secondary reactions [4] [16]. High-performance liquid chromatography studies show that precursor consumption follows first-order kinetics with rate constants ranging from 0.15 to 0.45 min⁻¹ depending on hydrogen peroxide concentration and temperature [4]. The formation of dimeric and trimeric dye products occurs through sequential coupling reactions, with dimers predominating in equimolar precursor-coupler systems [4].

Table 2: Reaction Kinetics Data for Oxidative Coupling

ParameterValueConditionsReference
First-order rate constant (k₁)0.32 ± 0.05 min⁻¹pH 9.5, 40°C [4]
Activation energy (Ea)45.2 ± 3.1 kJ/molpH 9.0-10.0 [5]
Half-life of radical intermediate2.3 ± 0.4 ms25°C, pH 9.5 [12]
Dimer formation yield65-78%30 min reaction [4]

Supramolecular Interactions with Keratin Substrates

The interaction of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol with keratin substrates involves multiple non-covalent binding mechanisms that determine dye penetration, retention, and color development within hair fibers [17] [18]. These supramolecular interactions are governed by the molecular structure of the compound, particularly the hydroxypropyl side chain and nitro group, which provide specific binding sites for keratin protein domains [19] [20].

Hydrogen Bonding Networks

Nuclear magnetic resonance studies demonstrate that 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol forms extensive hydrogen bonding networks with keratin amino acid residues [18]. The hydroxypropyl moiety acts as both hydrogen bond donor and acceptor, establishing interactions with serine, threonine, and tyrosine residues in the keratin matrix [17] [18]. Proton relaxation time measurements reveal two distinct populations of the compound within hair fibers: a bound fraction with shorter relaxation times and a free fraction with longer relaxation times [18].

The binding affinity correlates inversely with molecular weight and directly with hydrophilicity, consistent with the compound's moderate LogP value of 1.130 [1] [18]. Compounds with molecular weights below 250 Da and LogP values less than 2.0 demonstrate enhanced penetration into the hair cortex, where they establish stable supramolecular complexes with keratin intermediate filaments [18].

Electrostatic Interactions

The charged nature of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol under physiological pH conditions facilitates electrostatic interactions with oppositely charged amino acid side chains in keratin [20] [8]. At the alkaline pH used in hair dyeing (pH 9-10), the compound exists predominantly in its deprotonated form, enabling interaction with positively charged lysine and arginine residues [20] [6]. The nitro group contributes additional negative charge density, enhancing binding to cationic sites within the keratin matrix [8].

Table 3: Binding Affinity Parameters with Keratin

Interaction TypeBinding Constant (M⁻¹)Free Energy (kJ/mol)Reference
Hydrogen bonding1.2 × 10³-17.8 ± 2.1 [18]
Electrostatic3.4 × 10²-14.6 ± 1.8 [20]
Van der Waals8.7 × 10¹-11.2 ± 1.5 [17]
Overall binding2.1 × 10³-19.3 ± 2.3 [18]

Molecular Dynamics and Diffusion

Molecular dynamics simulations reveal that 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol diffuses through keratin-binding peptide complexes via specific molecular recognition pathways [17]. The compound demonstrates preferential binding to keratin sequences containing aromatic amino acids, suggesting π-π stacking interactions between the nitroaminophenol ring system and phenylalanine or tyrosine residues [19] [17]. Diffusion coefficients within hair fibers range from 1.2 × 10⁻¹² to 3.8 × 10⁻¹¹ m²/s, depending on the degree of hair damage and cuticle integrity [18].

The supramolecular assembly process involves initial surface adsorption followed by penetration through the cell membrane complex [7] [16]. The intercellular cement provides the primary diffusion pathway, with swelling-induced pore formation facilitating molecular transport to the cortical region [16]. Time-dependent penetration studies indicate that maximum dye uptake occurs within 20-30 minutes under typical dyeing conditions [4] [16].

pH-Dependent Tautomerization Pathways

The tautomerization behavior of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol exhibits strong pH dependence, influencing both the reactivity and color properties of the compound in hair dye formulations [15] [6]. The presence of multiple ionizable groups creates complex equilibria that shift dramatically across the pH range encountered in permanent hair coloring processes [21] [22].

Acid-Base Equilibria

Potentiometric titration studies reveal multiple dissociation constants for 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol, with pKa values of 9.43 ± 0.14 for the phenolic hydroxyl group and 3.2 ± 0.2 for the nitro-substituted aromatic amine [1] [21]. These values indicate that the compound undergoes significant ionization changes across the pH range used in hair dyeing (pH 8-11) [6]. Spectrophotometric analysis demonstrates bathochromic shifts in absorption maxima as pH increases, consistent with extended conjugation in the deprotonated forms [15] [21].

Table 4: pH-Dependent Spectroscopic Properties

pHλmax (nm)Extinction Coefficient (M⁻¹cm⁻¹)Predominant SpeciesReference
3.04128,200 ± 300Protonated form [15]
7.042811,400 ± 450Neutral form [15]
9.544515,800 ± 600Monodeprotonated [15]
11.046318,200 ± 700Dideprotonated [15]

Tautomeric Equilibria

Quantum chemical calculations using density functional theory methods reveal multiple tautomeric forms of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol that vary in relative stability depending on solution pH [21] [22]. In acidic conditions (pH < 5), the quinoid tautomer predominates, while alkaline conditions favor the phenolate form [21]. The energy difference between tautomers ranges from 12-25 kJ/mol, indicating facile interconversion under typical reaction conditions [22].

Nuclear magnetic resonance spectroscopy confirms rapid tautomeric exchange on the NMR timescale, with coalescence temperatures indicating activation barriers of 45-60 kJ/mol for proton transfer processes [15] [23]. The hydroxypropyl substituent influences tautomeric equilibria through intramolecular hydrogen bonding, stabilizing specific conformations and affecting the overall electronic distribution [23].

Mechanistic Implications for Color Development

The pH-dependent tautomerization directly impacts the oxidative coupling mechanism and final color properties [6] [8]. At optimal dyeing pH (9.0-9.5), the predominant tautomeric form exhibits enhanced nucleophilicity at the coupling positions, facilitating rapid reaction with quinone diimine intermediates [6] [5]. Molecular orbital calculations indicate that the highest occupied molecular orbital energy varies by 0.3-0.5 eV across different tautomeric forms, significantly affecting electron transfer rates [22].

Experimental studies demonstrate that color intensity and hue depend strongly on the pH history during dye formation [6] [8]. Formulations maintained at pH 9.5 throughout the dyeing process produce deeper, more vibrant colors compared to systems where pH varies during application [6]. This pH sensitivity reflects the different coupling reactivities of various tautomeric forms and their distinct absorption characteristics [8].

Table 5: Tautomer-Dependent Coupling Reactivity

Tautomeric FormRelative Coupling RateColor ContributionStability (min)Reference
Phenolic (pH 9.5)1.00Primary chromophore45-60 [6]
Quinoid (pH 7.0)0.34Secondary hues15-25 [8]
Zwitterionic (pH 8.5)0.67Intermediate tones30-40 [6]
Deprotonated (pH 11.0)0.89Enhanced intensity35-50 [8]

Mass spectrometry represents a cornerstone analytical technique for the structural characterization of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol, providing critical insights through systematic fragmentation pattern analysis. The molecular ion of this compound exhibits a mass-to-charge ratio of 212.20, corresponding to its molecular formula C9H12N2O4 [1] [2]. The fragmentation behavior of nitro-aminophenol derivatives follows well-established pathways that are characteristic of compounds containing both nitro and aminophenol functionalities [3] [4].

The fundamental fragmentation mechanisms observed in nitro compounds involve two primary pathways: radical losses and molecular eliminations. The most prominent fragmentation route involves the loss of 46 mass units, corresponding to the elimination of the nitro group (NO2) as a neutral species [3] [5]. This fragmentation pathway is particularly diagnostic for nitro-containing compounds and represents one of the most reliable structural markers in mass spectrometric analysis. Additionally, the loss of 30 mass units, attributed to the elimination of nitric oxide (NO), constitutes another characteristic fragmentation pattern [3] [4].

For hydroxypropyl-substituted aminophenol derivatives, the fragmentation patterns become more complex due to the presence of the hydroxypropyl side chain. The N-(2-hydroxypropyl) moiety introduces additional fragmentation sites, leading to characteristic losses that can provide valuable structural information [6] [7]. The hydroxypropyl group can undergo cleavage at the carbon-nitrogen bond, resulting in the formation of characteristic fragment ions that retain either the aminophenol core or the hydroxypropyl substituent.

Comparative analysis with related nitro-aminophenol compounds reveals consistent fragmentation behaviors. For 4-amino-3-nitrophenol, the base peak appears at m/z 122.0248, with major fragment ions observed at m/z 153.0306, 95.0139, 106.0298, and 94.0299 [8] [9]. The fragmentation pattern of 2-amino-4-nitrophenol shows similar characteristics, with the base peak at m/z 122.0248 and significant fragments at m/z 153.0306, 122.0246, 123.0324, and 106.0297 [9] [10]. These patterns demonstrate the consistent behavior of the aminophenol core structure under electron ionization conditions.

The neutral loss of water (18 mass units) represents another significant fragmentation pathway for hydroxylated compounds. This elimination typically occurs from the phenolic hydroxyl group or from the hydroxypropyl substituent, depending on the protonation site and the internal energy of the molecular ion [8] [10]. The combination of water loss with nitro group elimination can lead to complex fragmentation cascades that provide detailed structural information.

Advanced mass spectrometric techniques, including tandem mass spectrometry (MS/MS), offer enhanced capabilities for structural elucidation through controlled fragmentation experiments. Multiple reaction monitoring (MRM) approaches have been successfully applied to related aminophenol derivatives, demonstrating the utility of specific fragmentation transitions for analytical applications [8]. The implementation of collision-induced dissociation (CID) allows for systematic investigation of fragmentation pathways under controlled energy conditions [11] [12].

Chiral Separation Challenges in Hydroxypropyl Derivative Analysis

The chiral nature of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol, arising from the asymmetric carbon center in the hydroxypropyl substituent, presents significant analytical challenges that require specialized separation techniques. The presence of a chiral center introduces stereochemical complexity that can profoundly influence the compound's analytical behavior and requires careful consideration in method development [13] [14].

Cyclodextrin-based chiral selectors have emerged as the most effective approach for the enantioseparation of hydroxypropyl-substituted compounds. β-Cyclodextrin derivatives, including native β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin, acetyl-β-cyclodextrin, and carboxymethyl-β-cyclodextrin, have demonstrated varying degrees of enantioselectivity for structurally related compounds [13] [14] [15]. The chiral recognition mechanism relies on the formation of inclusion complexes between the analyte and the cyclodextrin cavity, with differential binding affinities for the individual enantiomers determining the separation efficiency.

Capillary electrophoresis (CE) has proven particularly advantageous for chiral separations due to its high separation efficiency, minimal sample consumption, and compatibility with aqueous buffer systems [13] [16]. The technique allows for the direct addition of chiral selectors to the background electrolyte, facilitating method optimization without the need for expensive chiral stationary phases. Resolution factors ranging from 1.0 to 4.4 have been achieved for related compounds using single cyclodextrin systems, while dual cyclodextrin approaches can enhance resolution to values between 1.5 and 8.0 [13] [14].

The separation mechanism involves multiple interaction modes, including hydrophobic inclusion of the aromatic moiety within the cyclodextrin cavity, hydrogen bonding interactions with the hydroxyl groups, and electrostatic interactions with charged functionalities [15] [17]. The hydroxypropyl substituent can participate in secondary interactions that influence the stability and selectivity of the inclusion complexes. The 2-hydroxypropyl group provides additional hydrogen bonding sites that can contribute to chiral discrimination through stereospecific interactions with the cyclodextrin rim.

High-performance liquid chromatography (HPLC) with chiral mobile phase additives represents an alternative approach for enantioseparation. The use of 2-hydroxypropyl-β-cyclodextrin as a mobile phase additive in reversed-phase HPLC has demonstrated enhanced enantioselectivity for mandelic acid derivatives and related compounds [17]. The mechanism involves the formation of ternary complexes between the stationary phase, the chiral selector, and the analyte, with differential retention times for the individual enantiomers.

Thermodynamic studies of chiral separations reveal that the enantioseparation process is typically enthalpy-driven, with van der Waals forces and hydrogen bonding interactions serving as the primary driving forces [17]. The binding energy differences between enantiomers and cyclodextrin complexes directly correlate with the observed separation factors. Molecular dynamics simulations have provided valuable insights into the molecular-level interactions responsible for chiral recognition, demonstrating that the binding energy of cyclodextrin complexes with S-isomers is generally larger than that with R-isomers [17].

The analytical challenges associated with hydroxypropyl derivative analysis extend beyond simple enantiomeric separation to include considerations of method robustness, sensitivity, and applicability to complex matrices. The development of validated analytical methods requires careful optimization of separation conditions, including buffer composition, pH, ionic strength, and temperature [13] [14]. The compatibility of chiral separation methods with mass spectrometric detection adds another layer of complexity, as the presence of cyclodextrin additives can influence ionization efficiency and fragmentation patterns.

Multidimensional Chromatographic Profiling of Degradation Products

The comprehensive characterization of degradation products formed from 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol requires sophisticated analytical approaches that can resolve complex mixtures and provide detailed structural information. Multidimensional chromatography has emerged as the most powerful technique for this application, offering significantly enhanced peak capacity and resolution compared to conventional one-dimensional separations [18] [19].

Comprehensive two-dimensional liquid chromatography (LC×LC) represents the most advanced approach for degradation product analysis, providing peak capacities exceeding 1000 and enabling the separation of highly complex mixtures [18] [19]. The technique involves the systematic transfer of all eluent from a first-dimension column to a second-dimension column with orthogonal selectivity, ensuring that the entire sample undergoes two-dimensional separation. The first dimension typically employs a C18 column operated at low flow rates (approximately 50 μL/min) to achieve extended separation times, while the second dimension utilizes phenyl or C8 columns operated at higher flow rates for rapid analysis [19].

The selection of orthogonal separation mechanisms is critical for maximizing the separation space utilization in two-dimensional systems. Common combinations include reversed-phase chromatography in the first dimension with ion-exchange, normal-phase, or size-exclusion chromatography in the second dimension [19]. For nitro-aminophenol degradation products, the combination of reversed-phase and ion-exchange chromatography can provide excellent selectivity for compounds with varying polarities and ionization states.

Forced degradation studies of related compounds have revealed common degradation pathways that are likely applicable to 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol. Hydrolytic degradation under acidic and basic conditions typically results in the cleavage of labile bonds, including the N-alkyl linkage and potential ester or amide functionalities [20] [21] [22]. Oxidative stress conditions can lead to the formation of N-oxide derivatives, hydroxylated products, and various oxidative coupling products [20] [22].

Photolytic degradation represents another important pathway, particularly for nitro-containing compounds that are susceptible to light-induced transformations. Photo-induced hydrolysis, photo-oxidation, and desulfuration (where applicable) are common reaction types observed in photodegradation studies [22]. The identification of photolytic degradation products requires careful control of experimental conditions and the use of appropriate analytical techniques capable of detecting and characterizing potentially unstable intermediates.

Mass spectrometric detection coupled with multidimensional chromatography provides unparalleled capabilities for degradation product identification and structural elucidation. Multiple reaction monitoring (MRM) approaches enable the selective detection of specific degradation products based on characteristic fragmentation transitions [8] [20]. The use of high-resolution mass spectrometry facilitates accurate mass determination and elemental composition assignment, supporting confident structural assignments for unknown degradation products.

Size exclusion chromatography (SEC) has proven particularly valuable for the analysis of larger degradation products and polymeric impurities that may form through oxidative or thermal degradation pathways [21]. Modern SEC systems utilizing sub-3 μm particle columns provide enhanced resolution and reduced analysis times compared to conventional SEC approaches. The technique is particularly well-suited for maintaining the native forms of degradation products and avoiding potential artifacts that may arise from more aggressive separation conditions.

The integration of multidimensional chromatographic techniques with complementary analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, provides comprehensive structural characterization capabilities [20] [7]. The combination of chromatographic separation with spectroscopic identification enables the unambiguous identification of degradation products and supports the elucidation of degradation mechanisms and pathways.

Quality control considerations for multidimensional chromatographic methods include the establishment of appropriate system suitability criteria, method validation parameters, and data processing protocols [20] [21]. The complexity of multidimensional separations requires careful attention to reproducibility, with particular emphasis on column conditioning, flow rate stability, and temperature control. The development of robust data processing algorithms is essential for the reliable identification and quantification of degradation products in complex chromatographic datasets.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

212.07970687 g/mol

Monoisotopic Mass

212.07970687 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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